
N~1~,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine: is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of dimethyl and dioctyl substituents on a propane-1,3-diamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with dimethylamine and octylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems for monitoring and control. The final product is subjected to rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is used as a reagent for modifying biomolecules. It can be used to introduce amine groups into proteins and nucleic acids, facilitating the study of their structure and function.
Medicine: The compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine is used in the production of surfactants, lubricants, and corrosion inhibitors. It is also employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyltrimethylenediamine
Comparison: N1,N~3~-Dimethyl-N~1~,N~3~-dioctylpropane-1,3-diamine is unique due to the presence of both dimethyl and dioctyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it has higher hydrophobicity and a larger molecular size, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
58293-40-6 |
|---|---|
Molekularformel |
C21H46N2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
N,N'-dimethyl-N,N'-dioctylpropane-1,3-diamine |
InChI |
InChI=1S/C21H46N2/c1-5-7-9-11-13-15-18-22(3)20-17-21-23(4)19-16-14-12-10-8-6-2/h5-21H2,1-4H3 |
InChI-Schlüssel |
FLQWOBCKIDGRRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)CCCN(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenylpyrido[2,3-b]pyrazine](/img/structure/B14617399.png)
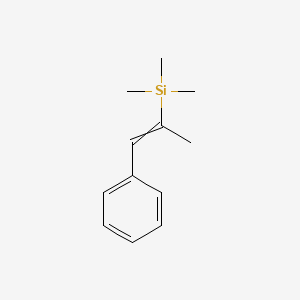
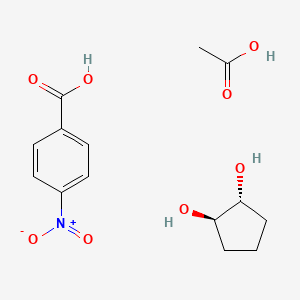
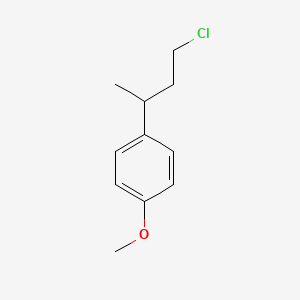

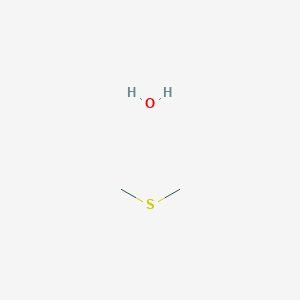


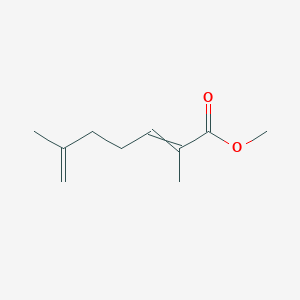
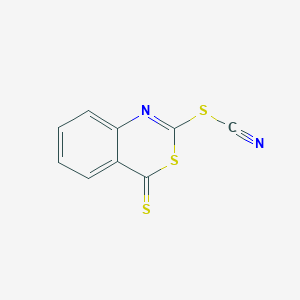
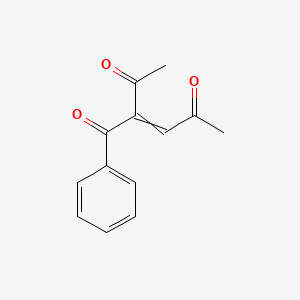
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
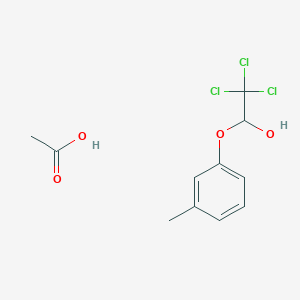
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
